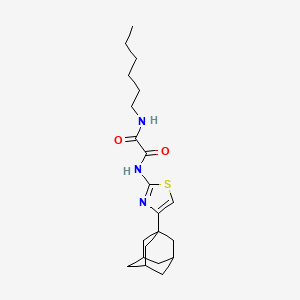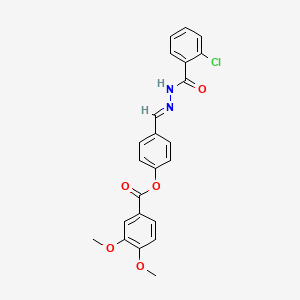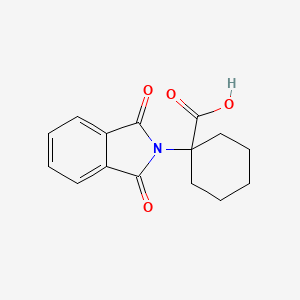
2-Cyano-3-(5-(2-nitro-phenyl)-furan-2-YL)-acrylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-3-(5-(2-nitro-phenyl)-furan-2-YL)-acrylic acid methyl ester is an organic compound with a complex structure that includes a cyano group, a nitro-phenyl group, and a furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(5-(2-nitro-phenyl)-furan-2-YL)-acrylic acid methyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the nitro-phenyl group through electrophilic aromatic substitution. The cyano group is then added via a nucleophilic substitution reaction. Finally, the acrylic acid methyl ester moiety is introduced through esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the nitro-phenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the cyano group.
Major Products
Oxidation: Products may include furan derivatives with additional oxygen-containing functional groups.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, 2-Cyano-3-(5-(2-nitro-phenyl)-furan-2-YL)-acrylic acid methyl ester serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology and Medicine
The compound’s derivatives have potential applications in medicinal chemistry. For instance, the nitro-phenyl group can be modified to produce bioactive molecules with antimicrobial or anticancer properties. The cyano group is also a key feature in many pharmacologically active compounds.
Industry
In materials science, this compound can be used to develop novel polymers and materials with specific electronic or optical properties. Its unique structure allows for the design of materials with tailored functionalities.
作用機序
The biological activity of 2-Cyano-3-(5-(2-nitro-phenyl)-furan-2-YL)-acrylic acid methyl ester and its derivatives is often related to their ability to interact with specific molecular targets. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The cyano group can also participate in interactions with enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
2-Cyano-3-(5-phenyl-furan-2-YL)-acrylic acid methyl ester: Lacks the nitro group, which may result in different reactivity and biological activity.
2-Cyano-3-(5-(2-amino-phenyl)-furan-2-YL)-acrylic acid methyl ester: Contains an amino group instead of a nitro group, potentially altering its chemical and biological properties.
2-Cyano-3-(5-(2-methyl-phenyl)-furan-2-YL)-acrylic acid methyl ester: The presence of a methyl group instead of a nitro group can affect its reactivity and applications.
Uniqueness
The presence of both a nitro-phenyl group and a cyano group in 2-Cyano-3-(5-(2-nitro-phenyl)-furan-2-YL)-acrylic acid methyl ester makes it unique compared to similar compounds. These functional groups provide a wide range of chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C15H10N2O5 |
|---|---|
分子量 |
298.25 g/mol |
IUPAC名 |
methyl (E)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C15H10N2O5/c1-21-15(18)10(9-16)8-11-6-7-14(22-11)12-4-2-3-5-13(12)17(19)20/h2-8H,1H3/b10-8+ |
InChIキー |
ZMXDIXKWWXDNMP-CSKARUKUSA-N |
異性体SMILES |
COC(=O)/C(=C/C1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-])/C#N |
正規SMILES |
COC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-])C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(3,4-dimethoxyphenyl)-N'-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997975.png)
![(5Z)-3-Hexyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11997982.png)
![2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11997984.png)

![2-bromo-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6, 1'-cyclopentane]](/img/structure/B11997995.png)

![5-(4-methylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998011.png)



![ethyl (2E)-2-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)hydrazinecarboxylate](/img/structure/B11998055.png)
